Afatinib Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

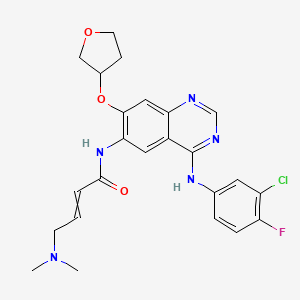

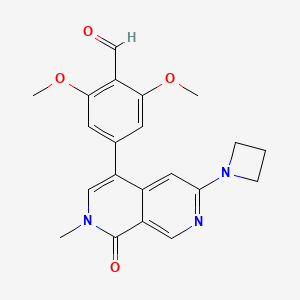

Afatinib impurity is a byproduct formed during the synthesis of Afatinib, a potent and irreversible inhibitor of the epidermal growth factor receptor. Afatinib is primarily used in the treatment of non-small cell lung cancer. The impurity can arise from various stages of the synthetic process and needs to be controlled to ensure the purity and efficacy of the final pharmaceutical product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Afatinib involves a series of chemical reactions, including nitro-reduction, amidation, and salification. During these processes, impurities can form. . The synthetic route for this impurity involves the following steps:

Nitro-reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The amine reacts with an acyl chloride to form an amide.

Salification: The final product is converted into its salt form to improve its stability and solubility.

Industrial Production Methods

In an industrial setting, the synthesis of Afatinib and its impurities is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The process is optimized to minimize the formation of impurities and maximize the yield of the desired product. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the product and identify any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Afatinib impurity undergoes various chemical reactions, including:

Oxidation: The impurity can be oxidized to form N-oxide derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Halogenation reagents such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Afatinib impurity is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Afatinib. It is also used in analytical chemistry to develop and validate methods for impurity profiling and quantification. In medicinal chemistry, studying impurities helps in designing more efficient synthetic routes and improving the overall quality of pharmaceutical products .

Mecanismo De Acción

Afatinib impurity, like Afatinib, targets the epidermal growth factor receptor. It binds covalently to the kinase domains of the receptor, leading to irreversible inhibition of tyrosine kinase autophosphorylation. This results in the downregulation of epidermal growth factor receptor signaling pathways, which are crucial for the proliferation and survival of cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.

Erlotinib: Similar to Afatinib, it inhibits the epidermal growth factor receptor but with a different binding mechanism.

Osimertinib: A third-generation epidermal growth factor receptor inhibitor that targets specific mutations in the receptor.

Uniqueness

Afatinib impurity is unique in its chemical structure and formation pathway. Unlike other impurities, it is formed specifically during the synthesis of Afatinib and has distinct chemical properties that require specialized analytical methods for detection and quantification .

Propiedades

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)

![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)

![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)

![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)